Hif-1|A-IN-5

Description

Overview of HIF-1α as a Master Transcriptional Regulator of Cellular Hypoxic Response

Hypoxia-inducible factor 1 (HIF-1) is a critical protein complex that functions as a primary regulator of the body's response to low oxygen levels, or hypoxia. nih.gov It is a heterodimeric transcription factor, meaning it is composed of two different protein subunits: the constitutively expressed HIF-1β subunit and the highly regulated HIF-1α subunit. nih.govmdpi.com The stability and activity of the HIF-1 complex are almost entirely dependent on the HIF-1α subunit, which is regulated by cellular oxygen concentration. mdpi.comabcam.com

Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly degraded. abcam.comnih.gov This process is initiated by a class of oxygen-dependent enzymes called prolyl hydroxylases (PHDs). nih.govpnas.org These enzymes add hydroxyl groups to specific proline residues on the HIF-1α protein, a modification that allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to it. nih.govyoutube.com This binding event tags HIF-1α for ubiquitination and subsequent degradation by the proteasome, keeping its cellular levels low. nih.govyoutube.com Additionally, another enzyme, Factor Inhibiting HIF-1 (FIH-1), hydroxylates an asparagine residue in HIF-1α, which blocks its ability to recruit transcriptional coactivators like p300/CBP, thereby inhibiting its function even if it were to stabilize. abcam.comnih.gov

In hypoxic conditions, the activity of the oxygen-sensing enzymes PHD and FIH-1 is inhibited due to the lack of their essential co-substrate, oxygen. abcam.comwikipedia.org As a result, HIF-1α is not hydroxylated and escapes degradation. youtube.com The stable HIF-1α protein then accumulates and translocates to the nucleus, where it dimerizes with its partner, HIF-1β. mdpi.comcambridge.org This active HIF-1 complex then binds to specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter regions of its target genes. nih.govmdpi.comyoutube.com By recruiting coactivators such as p300/CBP, the HIF-1 complex initiates the transcription of more than 100 genes that are essential for cellular adaptation and survival under low-oxygen conditions. mdpi.comnih.govmdpi.com This intricate system allows cells to directly translate changes in oxygen availability into a broad transcriptional response, solidifying HIF-1α's role as the master regulator of the cellular hypoxic response. abcam.comyoutube.com

Table 1: Key Proteins in the HIF-1α Regulatory Pathway

| Protein | Function in HIF-1α Pathway | State of Activity (Normoxia) | State of Activity (Hypoxia) |

|---|---|---|---|

| HIF-1α | Oxygen-sensitive subunit; determines HIF-1 activity. mdpi.comabcam.com | Degraded | Stable, active |

| HIF-1β (ARNT) | Constitutively expressed subunit; dimerizes with HIF-1α. nih.govmdpi.com | Inactive (no partner) | Dimerizes with HIF-1α |

| Prolyl Hydroxylases (PHDs) | Oxygen-dependent enzymes that hydroxylate HIF-1α, marking it for degradation. nih.govpnas.org | Active | Inactive |

| von Hippel-Lindau (VHL) Protein | Recognizes hydroxylated HIF-1α and mediates its ubiquitination. nih.govyoutube.com | Active (binds HIF-1α) | Inactive (cannot bind HIF-1α) |

| Factor Inhibiting HIF-1 (FIH-1) | Oxygen-dependent enzyme that hydroxylates HIF-1α, blocking coactivator binding. abcam.comnih.gov | Active | Inactive |

| p300/CBP | Transcriptional coactivators that bind to the active HIF-1 complex to initiate gene expression. mdpi.comcambridge.org | Not recruited | Recruited by HIF-1 complex |

Physiological Roles of HIF-1α in Oxygen Homeostasis

HIF-1α is a crucial physiological regulator of oxygen homeostasis, orchestrating systemic and cellular adaptations to ensure tissues receive adequate oxygen and can function in low-oxygen environments. nih.govnih.gov Its activation triggers the expression of a wide array of genes involved in processes like angiogenesis, erythropoiesis, and metabolic reprogramming. nih.govpnas.org

A primary function of HIF-1 is to promote angiogenesis, the formation of new blood vessels. wikipedia.org It achieves this by directly upregulating the transcription of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the migration and proliferation of endothelial cells to form new capillaries, thereby improving blood supply to hypoxic tissues. nih.govnih.gov

HIF-1α also plays a vital role in erythropoiesis, the production of red blood cells. It directly activates the gene for erythropoietin (EPO), a hormone produced mainly by the kidneys that stimulates the bone marrow to produce more red blood cells. mdpi.comnih.gov This increases the oxygen-carrying capacity of the blood, providing a systemic solution to hypoxia. nih.gov

At the cellular level, HIF-1α mediates a fundamental metabolic shift from oxygen-dependent oxidative phosphorylation to anaerobic glycolysis. nih.govnih.gov It activates the transcription of genes encoding glucose transporters (like GLUT-1) and nearly all enzymes of the glycolytic pathway, allowing for continued ATP production in the absence of sufficient oxygen. nih.govmdpi.com Concurrently, HIF-1α actively represses mitochondrial oxygen consumption by inducing pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), which shunts pyruvate away from the mitochondrial TCA cycle. nih.gov This metabolic reprogramming is essential for cell survival under hypoxic conditions. nih.gov

Furthermore, HIF-1α is involved in maintaining homeostasis in specific tissues. In the gut, it helps preserve the integrity of the intestinal epithelial barrier and modulates inflammation. researchgate.net It is also critical for maintaining the quiescent state of hematopoietic stem cells, preserving their long-term potential. wikipedia.org

Table 2: Selected HIF-1α Target Genes and Their Physiological Functions

| Target Gene | Function | Physiological Process |

|---|---|---|

| VEGF | Stimulates new blood vessel formation. nih.govnih.gov | Angiogenesis |

| EPO | Stimulates red blood cell production. mdpi.comnih.gov | Erythropoiesis |

| GLUT-1 | Facilitates glucose uptake into cells. mdpi.com | Glucose Metabolism |

| PDK1 | Inhibits mitochondrial respiration by blocking the TCA cycle. nih.gov | Metabolic Adaptation |

| Glycolytic Enzymes | Catalyze steps in the glycolytic pathway for anaerobic ATP production. nih.gov | Glycolysis |

| Claudin 1 (CLDN1) | A key component of tight junctions in barrier formation. researchgate.net | Gut Barrier Integrity |

Pathophysiological Implications of HIF-1α Dysregulation in Disease States

While essential for physiological adaptation, the dysregulation of HIF-1α is a key contributor to the pathophysiology of numerous human diseases, including cancer, chronic inflammation, cardiovascular disease, and neurodegeneration. researchgate.netnih.govfrontiersin.org

In oncology, HIF-1α is a major driver of tumor progression and metastasis. nih.gov Solid tumors often outgrow their blood supply, creating a hypoxic microenvironment that stabilizes HIF-1α. abcam.comresearchgate.net The activation of HIF-1α allows cancer cells to survive and thrive in these harsh conditions. nih.gov It promotes tumor angiogenesis via VEGF, supplying the tumor with nutrients and oxygen, and facilitates the metabolic switch to glycolysis (the Warburg effect), which supports rapid cell proliferation. wikipedia.orgnih.gov HIF-1α also activates genes involved in cell invasion and migration, contributing to metastasis and a poor prognosis for patients. mdpi.comresearchgate.net

HIF-1α is also deeply implicated in chronic inflammatory diseases. researchgate.net During inflammation, HIF-1α can be activated in immune cells like macrophages and neutrophils, where it can promote the expression of pro-inflammatory cytokines. mdpi.com This stabilization during "inflammatory hypoxia" is linked to pathologies such as inflammatory bowel disease and rheumatoid arthritis. mdpi.comresearchgate.net

In cardiovascular disease, HIF-1α plays a dual role. While its activation can be protective in acute myocardial ischemia by promoting angiogenesis and cell survival, its chronic dysregulation can contribute to maladaptive remodeling. researchgate.netnih.gov For example, sustained HIF-1 activity is implicated in the development of pulmonary hypertension. researchgate.net

Emerging evidence also links HIF-1α dysregulation to neurodegenerative disorders like Alzheimer's disease. springermedicine.com While HIF-1α can be neuroprotective by promoting blood flow, its abnormal activation in the context of Alzheimer's may exacerbate cerebral hypoperfusion, neuroinflammation, and the metabolism of amyloid-beta peptides, all of which contribute to neuronal damage and cognitive decline. springermedicine.com

Table 3: Role of HIF-1α Dysregulation in Various Disease States

| Disease Category | Pathophysiological Role of HIF-1α | Key Downstream Effects |

|---|---|---|

| Cancer | Promotes tumor survival, growth, and metastasis. nih.govnih.gov | Angiogenesis (VEGF), metabolic reprogramming, invasion. wikipedia.orgnih.gov |

| Inflammatory Diseases | Mediates pro-inflammatory responses in immune cells. mdpi.comresearchgate.net | Increased production of inflammatory cytokines. mdpi.com |

| Cardiovascular Disease | Contributes to pulmonary hypertension and cardiac remodeling. researchgate.netnih.gov | Maladaptive vascular and cellular changes. researchgate.net |

| Neurodegeneration | May exacerbate neuronal damage and cognitive decline. springermedicine.com | Neuroinflammation, altered amyloid-beta metabolism. springermedicine.com |

Rationale for Targeting HIF-1α in Research Contexts

Given its central role in the pathophysiology of many diseases, particularly cancer, the HIF-1 pathway has become an attractive target for therapeutic intervention and research. nih.govnih.govnih.gov The overexpression of HIF-1α is frequently correlated with tumor aggressiveness and resistance to conventional therapies like chemotherapy and radiation, making its inhibition a promising strategy to suppress malignant progression. mdpi.comresearchgate.net

The rationale for targeting HIF-1α stems from its function as a master regulator. By inhibiting this single upstream factor, it is possible to simultaneously disrupt multiple downstream pathways crucial for tumor survival and growth, such as angiogenesis, metabolic adaptation, and metastasis. mdpi.comnih.gov This approach offers a potential advantage over targeting individual downstream genes.

Research efforts have focused on developing small-molecule inhibitors that can disrupt the HIF-1 pathway at various points. These strategies include:

Inhibiting HIF-1α Synthesis: Targeting the upstream signaling pathways (like PI3K and MAPK) that regulate HIF-1α protein translation. cambridge.org

Promoting HIF-1α Degradation: Developing compounds that prevent the stabilization of HIF-1α, even under hypoxic conditions. patsnap.com

Blocking HIF-1 Dimerization: Using molecules that interfere with the binding of HIF-1α to HIF-1β, which is necessary for forming the active transcription complex. nih.govpatsnap.com

Preventing DNA Binding: Designing agents that block the active HIF-1 complex from binding to HREs on its target genes. nih.gov

Inhibiting Transcriptional Activity: Using compounds that disrupt the interaction between HIF-1α and its coactivators, such as p300/CBP, thereby preventing gene transcription. cambridge.orgnih.gov

The development and study of specific HIF-1α inhibitors are crucial research tools. mdpi.com These chemical probes allow scientists to dissect the complex roles of HIF-1α in various biological and pathological processes, validate it as a therapeutic target, and discover new potential treatments for a range of diseases driven by its dysregulation. mdpi.comnih.gov

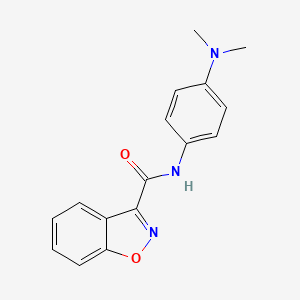

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N3O2 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

N-[4-(dimethylamino)phenyl]-1,2-benzoxazole-3-carboxamide |

InChI |

InChI=1S/C16H15N3O2/c1-19(2)12-9-7-11(8-10-12)17-16(20)15-13-5-3-4-6-14(13)21-18-15/h3-10H,1-2H3,(H,17,20) |

InChI Key |

AFVFBXTUFOBKBU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=NOC3=CC=CC=C32 |

Origin of Product |

United States |

Molecular Architecture and Regulatory Dynamics of the Hif 1α Protein

Subunit Composition and Dimerization with HIF-1β

HIF-1 is a heterodimeric protein, meaning it is composed of two different subunits: the oxygen-sensitive alpha subunit (HIF-1α) and the constitutively expressed beta subunit (HIF-1β). cellsignal.comnih.gov HIF-1β is also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). wikipedia.orgnih.gov Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in hypoxic conditions, HIF-1α becomes stable, translocates to the nucleus, and dimerizes with HIF-1β. cellsignal.comresearchgate.net This dimerization is a prerequisite for the HIF-1 complex to become transcriptionally active. pnas.org The formation of the HIF-1α/HIF-1β heterodimer allows the complex to bind to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes, thereby initiating their transcription. cellsignal.comresearchgate.net

The interaction between HIF-1α and HIF-1β is mediated by specific domains within each protein, primarily the basic helix-loop-helix (bHLH) and Per-ARNT-Sim (PAS) domains. wikipedia.orgnih.gov The stability of this interaction is crucial for the proper functioning of the HIF-1 transcription factor.

| Subunit | Alternative Name | Expression Regulation | Key Role |

| HIF-1α | - | Oxygen-sensitive | Master regulator of hypoxic response |

| HIF-1β | ARNT | Constitutively expressed | Dimerization partner for HIF-1α |

Functional Domains of HIF-1α

The HIF-1α protein is a modular protein comprised of several distinct functional domains, each with a specific role in its regulation and activity. wikipedia.orgresearchgate.net These domains orchestrate the protein's stability, dimerization, DNA binding, and transcriptional activation.

Located near the N-terminus of the HIF-1α protein, the basic helix-loop-helix (bHLH) domain is essential for DNA binding. nih.govwikipedia.org This domain contains a region of basic amino acids that directly interacts with the DNA sequence of the HRE. nih.gov The two alpha-helices, separated by a flexible loop, facilitate the dimerization with the bHLH domain of HIF-1β, forming a structure that correctly positions the basic regions to bind to the major groove of the DNA. nih.govwikipedia.org The bHLH domains of both HIF-1α and ARNT are required for the heterodimer to recognize and bind to the HRE sequences of target genes. nih.gov

Adjacent to the bHLH domain are two PER-ARNT-SIM (PAS) domains, designated PAS-A and PAS-B. wikipedia.orgwikipedia.org These domains are crucial for the specific dimerization of HIF-1α with HIF-1β. nih.govpnas.org Both PAS-A and PAS-B domains in HIF-1α interact with the corresponding PAS domains in HIF-1β, contributing to the stability and specificity of the heterodimer. pnas.orgnih.gov While the bHLH domains are primarily responsible for DNA binding, the PAS domains are critical for the formation of a functional HIF-1 complex. nih.govnih.gov Disruption of these domains can compromise the ability of HIF-1α to dimerize with HIF-1β and, consequently, its transcriptional activity. nih.govresearchgate.net

The Oxygen-Dependent Degradation Domain (ODDD) is a key regulatory region that controls the stability of the HIF-1α protein in an oxygen-dependent manner. nih.govmdpi.com Under normoxic conditions, specific proline residues (Pro402 and Pro564 in human HIF-1α) within the ODDD are hydroxylated by a class of enzymes called prolyl hydroxylases (PHDs). mdpi.comnih.gov This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. cellsignal.commdpi.com The binding of VHL to the hydroxylated ODDD leads to the ubiquitination and subsequent rapid degradation of HIF-1α by the proteasome. researchgate.netnih.gov In hypoxic conditions, the lack of oxygen as a substrate for PHDs prevents the hydroxylation of the ODDD, leading to the stabilization and accumulation of HIF-1α. cellsignal.comnih.gov

| Proline Residue | Location | Consequence of Hydroxylation |

| Pro402 | ODDD | VHL binding and proteasomal degradation |

| Pro564 | ODDD | VHL binding and proteasomal degradation |

The C-Terminal Transactivation Domain (CTAD) is the second transactivation domain in HIF-1α and is also crucial for its transcriptional activity. wikipedia.orgnih.gov The CTAD functions by recruiting transcriptional co-activators, such as p300/CBP, which are histone acetyltransferases that help to open up the chromatin structure and facilitate transcription. researchgate.netnih.gov The activity of the CTAD is also regulated by oxygen, but through a different mechanism than the ODDD. An asparagine residue (Asn803 in human HIF-1α) within the CTAD can be hydroxylated by an enzyme called Factor Inhibiting HIF-1 (FIH-1). researchgate.netresearchgate.net This asparagine hydroxylation prevents the interaction of the CTAD with p300/CBP, thereby inhibiting transcriptional activation even if HIF-1α is stabilized. researchgate.net Under hypoxia, FIH-1 activity is reduced, allowing the CTAD to recruit co-activators and drive gene expression. nih.gov

| Domain | Function | Regulatory Mechanism | Interacting Proteins |

| bHLH | DNA Binding, Dimerization | - | HIF-1β (ARNT) |

| PAS (A and B) | Dimerization Specificity | - | HIF-1β (ARNT) |

| ODDD | Oxygen-dependent Stability | Proline Hydroxylation | PHDs, VHL |

| NTAD | Transcriptional Activation, Target Gene Specificity | Oxygen-dependent | Co-activators |

| CTAD | Transcriptional Activation | Asparagine Hydroxylation | p300/CBP, FIH-1 |

Oxygen-Dependent Regulation of HIF-1α Stability and Activity

The most critical regulatory mechanism controlling HIF-1α is its stability, which is directly coupled to cellular oxygen concentration. In the presence of normal oxygen levels (normoxia), HIF-1α is one of the most short-lived proteins, undergoing rapid degradation. nih.gov Conversely, under low oxygen conditions (hypoxia), its degradation is inhibited, leading to protein stabilization, nuclear translocation, and transcriptional activity. nih.govsemanticscholar.org This oxygen-sensing mechanism is primarily mediated by a class of enzymes called prolyl and asparaginyl hydroxylases.

The initial and pivotal step in oxygen-dependent degradation of HIF-1α is the hydroxylation of specific proline residues within its oxygen-dependent degradation (ODD) domain. nih.govnih.gov This post-translational modification is catalyzed by a family of enzymes known as Prolyl Hydroxylase Domain (PHD) proteins. nih.gov In human HIF-1α, these key residues are Proline-402 and Proline-564. nih.gov This hydroxylation event acts as a molecular switch, flagging the HIF-1α protein for recognition by the cellular degradation machinery. oup.com

Three main isoforms of PHD enzymes have been identified in mammals: PHD1, PHD2, and PHD3. While all three can hydroxylate HIF-1α, they exhibit distinct, non-redundant functions and contribute differently to its regulation. elsevierpure.comresearchgate.net

PHD2 is considered the primary oxygen sensor in normoxia. It is the most abundant isoform in most cell types and is crucial for maintaining low steady-state levels of HIF-1α under normal oxygen conditions. nih.govmdpi.com Studies using RNA interference have shown that specifically silencing PHD2 is sufficient to cause HIF-1α to stabilize even in the presence of oxygen. nih.govnih.gov

PHD1 and PHD3 also contribute to HIF-1α regulation. While their individual silencing may not be sufficient to stabilize HIF-1α in normoxia, they play significant roles under specific conditions and in certain cell types. nih.govmdpi.com For instance, both PHD2 and PHD3 are themselves hypoxia-inducible, creating a negative feedback loop that can limit the extent of the hypoxic response. nih.govnih.gov The isoforms also show some selectivity for different HIF-α subunits and hydroxylation sites. researchgate.net

| Isoform | Primary Cellular Location | Key Regulatory Role | Expression under Hypoxia |

| PHD1 | Primarily Nucleus | Contributes to HIF-1α regulation | Moderately induced |

| PHD2 | Primarily Cytoplasm | Main oxygen sensor; sets low HIF-1α levels in normoxia | Induced |

| PHD3 | Cytoplasm and Nucleus | Contributes to HIF-1α regulation; feedback loop | Strongly induced |

The function of PHDs as oxygen sensors is rooted in their enzymatic requirements. They belong to the family of Fe(II) and 2-oxoglutarate-dependent dioxygenases. oup.com For their catalytic activity, PHDs absolutely require molecular oxygen (O₂) as a substrate, which is incorporated into the proline residue. nih.govresearchgate.net The reaction is highly sensitive to the concentration of available oxygen, with activity decreasing as oxygen levels fall. nih.gov

In addition to oxygen, the enzymatic reaction requires several essential cofactors. nih.gov The depletion or unavailability of these cofactors can inhibit PHD activity and lead to HIF-1α stabilization, mimicking a hypoxic state. This is the mechanism behind the effects of "hypoxia mimetics" like cobalt chloride and iron chelators. nih.govoup.com

| Cofactor/Substrate | Role in Hydroxylation |

| **Molecular Oxygen (O₂) ** | Co-substrate; one atom is incorporated into the proline residue. |

| Iron (Fe²⁺) | Essential cofactor bound at the catalytic center of the enzyme. |

| 2-Oxoglutarate (α-KG) | Co-substrate that is decarboxylated to succinate (B1194679) during the reaction. researchgate.netresearchgate.net |

| Ascorbate (Vitamin C) | Reduces the iron atom from the Fe³⁺ (ferric) to the Fe²⁺ (ferrous) state if it becomes oxidized, thereby regenerating the enzyme for subsequent catalytic cycles. oup.com |

Once HIF-1α is prolyl-hydroxylated by PHDs, the modified proline residues create a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL). oup.comnih.gov pVHL is the substrate-recognition component of a larger E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and Cullin 2. nih.govsemanticscholar.org

The binding of pVHL to the hydroxylated HIF-1α initiates the process of polyubiquitination. pnas.org In this process, multiple ubiquitin molecules are covalently attached to HIF-1α, forming a chain. This ubiquitin chain serves as a degradation signal, targeting the HIF-1α protein to the 26S proteasome for rapid destruction. nih.govpnas.orgembopress.org In hypoxic conditions, the absence of prolyl hydroxylation prevents pVHL from recognizing HIF-1α, thereby blocking its ubiquitination and subsequent degradation. nih.govbohrium.com Mutations in the VHL gene that disrupt this interaction lead to constitutive stabilization of HIF-1α and are associated with various cancers. nih.gov

A second, parallel layer of oxygen-dependent regulation controls the transcriptional activity of HIF-1α, rather than its stability. This is mediated by another Fe(II) and 2-oxoglutarate-dependent dioxygenase called Factor Inhibiting HIF-1 (FIH-1). nih.govelsevierpure.com

FIH-1 specifically hydroxylates an asparagine residue (Asn803 in humans) located in the C-terminal transactivation domain (C-TAD) of HIF-1α. nih.govbiologists.com Under normoxic conditions, this asparagine hydroxylation physically blocks the recruitment of essential transcriptional coactivators, namely p300 and CREB-binding protein (CBP). nih.govnih.govescholarship.org Without the binding of these coactivators, the HIF-1 transcriptional complex cannot effectively activate its target genes. biologists.com

Like the PHDs, FIH-1 requires molecular oxygen for its activity, but it has a higher affinity for oxygen than the PHDs. oup.comresearchgate.net This means that FIH-1 can remain active at lower oxygen concentrations where PHD activity is already significantly inhibited. This differential oxygen sensitivity allows for a graded cellular response to hypoxia; as oxygen levels fall, HIF-1α protein first stabilizes but its full transcriptional potential is only unleashed when oxygen levels drop further to a point where FIH-1 activity is also inhibited. oup.com

Prolyl Hydroxylation by Prolyl Hydroxylase Domain (PHD) Proteins

Oxygen-Independent Regulation of HIF-1α Expression and Activity

While oxygen is the primary regulator, HIF-1α levels and activity are also modulated by a variety of signals and pathways that are independent of oxygen availability. semanticscholar.orgnih.gov These mechanisms can increase HIF-1α expression even under normoxic conditions and are often activated by growth factors, hormones, and various oncogenic signaling pathways. nih.govmdpi.com

Key oxygen-independent regulatory pathways include:

Signaling Cascades: Pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/MAPK pathways can increase the rate of HIF-1α protein synthesis (translation). mdpi.comabcam.com

Protein-Protein Interactions: The stability of HIF-1α can be influenced by its interaction with other proteins. For example, Heat Shock Protein 90 (HSP90) binds to and stabilizes HIF-1α, protecting it from degradation. abcam.com Conversely, other proteins can promote its degradation independently of the VHL pathway. nih.govabcam.com

Other Stimuli: A range of other factors including reactive oxygen species (ROS), nitric oxide, and mechanical stress have also been shown to influence HIF-1α levels and activity irrespective of the ambient oxygen tension. semanticscholar.orgnih.gov

These oxygen-independent pathways add another layer of control, allowing cells to integrate diverse physiological signals to modulate the HIF-1 response.

Post-Translational Modifications (PTMs)

The stability, localization, and transcriptional activity of the Hypoxia-Inducible Factor-1α (HIF-1α) protein are intricately regulated by a variety of post-translational modifications (PTMs). These modifications act as molecular switches, fine-tuning the cellular response to changes in oxygen availability and other stress signals. While hydroxylation is a key oxygen-dependent modification, a host of other PTMs, including phosphorylation, acetylation, propionylation, and SUMOylation, play crucial roles in modulating HIF-1α function. nih.gov

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a widespread mechanism for regulating protein function. Several kinase pathways have been identified to phosphorylate HIF-1α, thereby influencing its stability, nuclear localization, and transactivation capacity. frontiersin.orgnih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and it also plays a significant role in modulating HIF-1α activity. nih.gov Activation of receptor tyrosine kinases can trigger this pathway, leading to the upregulation of HIF-1α. dovepress.com The PI3K/Akt signaling cascade can regulate HIF-1α at the post-transcriptional level, potentially through mTOR-mediated mechanisms that alter protein stability. nih.gov While the precise mechanisms are still under investigation, it is suggested that this pathway can influence HIF-1α activity by affecting its phosphorylation status. nih.gov

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that impacts HIF-1α function. researchgate.net Hypoxia can lead to the activation of ERK1/2. researchgate.net This activation can, in turn, promote the transactivation activity of HIF-1α. nih.gov Studies have shown that ERK1/2 can phosphorylate HIF-1α, which enhances its transcriptional activation and protein stability. nih.govresearchgate.net For instance, ERK-dependent phosphorylation can facilitate the nuclear localization of HIF-1α by inhibiting its nuclear export. nih.gov Furthermore, the MAPK pathway can facilitate the interaction between HIF-1α and its coactivator p300/CBP. nih.gov

Other kinases such as Protein Kinase A (PKA) and Cyclin-dependent kinase 5 (Cdk5) have also been implicated in HIF-1α phosphorylation. PKA has been associated with increased HIF-1α stability through phosphorylation at multiple sites. bohrium.com Cyclin-dependent kinases (CDKs) can have varied effects on HIF-1α stability depending on the specific CDK subtype. bohrium.com For example, CDK1 has been shown to phosphorylate HIF-1α at serine 668, leading to increased protein stability and enhanced tumor angiogenesis and growth. frontiersin.org

| Kinase Pathway | Key Kinases | Effect on HIF-1α | Mechanism |

|---|---|---|---|

| PI3K/Akt/mTOR | Akt, mTOR | Upregulation of activity and stability | Post-transcriptional regulation, potentially altering protein stability. nih.gov |

| ERK/MAPK | ERK1/2 | Enhanced transactivation and stability | Direct phosphorylation, promotion of nuclear localization, and enhanced interaction with p300/CBP. nih.govnih.gov |

| PKA | PKA | Increased stability | Phosphorylation at multiple sites. bohrium.com |

| CDK | CDK1, Cdk5 | Increased stability (CDK1) | Phosphorylation at specific serine residues (e.g., S668 by CDK1). frontiersin.org |

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, is another important PTM that governs HIF-1α activity. This process is dynamically regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).

The histone acetyltransferases p300/CREB-binding protein (CBP) are well-established coactivators of HIF-1. atsjournals.org Beyond their role as transcriptional coactivators, p300/CBP can directly acetylate HIF-1α. atsjournals.orgnih.gov This acetylation is thought to increase the stability of the HIF-1α protein. atsjournals.org Studies have shown that p300/CBP physically interacts with HIF-1α, leading to its acetylation and subsequent stabilization, particularly under conditions of intermittent hypoxia. atsjournals.orgnih.gov

Conversely, deacetylation, the removal of acetyl groups, is mediated by histone deacetylases, including the sirtuin family of proteins. SIRT1 and SIRT2 have been identified as deacetylases that can target HIF-1α. Deacetylation of HIF-1α by sirtuins can lead to its destabilization and a subsequent decrease in its transcriptional activity. This interplay between acetylation and deacetylation provides a sophisticated mechanism for fine-tuning HIF-1α-mediated gene expression.

| Modification | Enzyme | Effect on HIF-1α | Mechanism |

|---|---|---|---|

| Acetylation | p300/CBP | Increased stability and transcriptional activity | Direct acetylation of lysine residues. atsjournals.orgatsjournals.orgnih.gov |

| Deacetylation | SIRT1, SIRT2 | Decreased stability and activity | Removal of acetyl groups from lysine residues. |

Recent research has uncovered a novel PTM of HIF-1α: propionylation. This modification involves the addition of a propionyl group to a lysine residue. It has been discovered that HIF-1α can be propionylated at lysine 709 (K709) by the acetyltransferase p300. nih.gov This propionylation appears to play a protective role, preventing the degradation of HIF-1α through the ubiquitin-proteasome system. nih.gov Interestingly, propionylated HIF-1α is transcriptionally active and associated with hypoxia response element (HRE) promoters in a hypoxia-dependent manner. nih.gov The removal of this propionyl group is mediated by SIRT1, which depropionylates K709. nih.gov This finding suggests a mechanism where propionylation and depropionylation can dictate the choice of degradation pathway for HIF-1α. nih.gov

SUMOylation is a process that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. The role of SUMOylation in regulating HIF-1α activity is complex and appears to be context-dependent, with some studies reporting an increase in stability and transcriptional activity, while others suggest the opposite. nih.govmdpi.com

HIF-1α can be modified by SUMO-1 and SUMO-2/3. nih.gov Some studies have shown that SUMOylation of HIF-1α at specific lysine residues, such as K391 and K477, can enhance its stability and transcriptional activity. uniprot.org Overexpression of SUMO-1 has been found to increase HIF-1α protein levels. nih.gov Conversely, other research indicates that SUMOylation can promote the interaction of HIF-1α with the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase that targets HIF-1α for proteasomal degradation, thereby inhibiting its activity. mdpi.comresearchgate.net The specific E3 ligases involved, such as PIAS3, Cbx4, and RSUME, may also influence the outcome of HIF-1α SUMOylation. mdpi.com For instance, therapeutic hypothermia has been suggested to increase HIF-1α protein levels by enhancing its SUMOylation, which in turn provides protection against hypoxic injury in cardiomyocytes. spandidos-publications.com

Regulation by Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The role of Reactive Oxygen Species (ROS) in the regulation of HIF-1α is a subject of ongoing research with some conflicting findings in the literature. nih.gov ROS can act as signaling molecules that influence various cellular pathways, including those that converge on HIF-1α. researchgate.net Some studies suggest that under certain conditions, ROS can induce the expression of HIF-1α by activating signaling pathways such as ERK, NF-κB, and PI3K/Akt/mTOR. researchgate.net However, the relationship is complex and appears to be dose-dependent; moderate levels of ROS may enhance HIF-1α stability, whereas excessive ROS can lead to its degradation. mdpi.com There is also evidence to suggest that hypoxia does not necessarily lead to an increase in peroxide levels, challenging the idea that ROS are the primary initiators of HIF-1α stabilization in low oxygen. biorxiv.orgelifesciences.org

Reactive Nitrogen Species (RNS) , such as nitric oxide (NO), also play a role in modulating HIF-1α. The interplay between NO and superoxide (B77818) can influence HIF-1α regulation. nih.gov It has been proposed that RNS formed from endogenous ROS and NO can inactivate the prolyl hydroxylases (PHDs) that are responsible for marking HIF-1α for degradation. researchgate.net

Crosstalk with Other Signaling Pathways (e.g., NF-κB, STAT3, p53)

The HIF-1α signaling pathway does not operate in isolation but is part of a complex network of interacting cellular pathways. This crosstalk is crucial for integrating various stress signals and mounting a coordinated cellular response.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. There is significant evidence of a bidirectional crosstalk between the NF-κB and HIF-1 pathways. portlandpress.comportlandpress.com NF-κB can be activated by hypoxia and can, in turn, directly modulate the expression of HIF-1α. nih.gov On the other hand, HIF-1α can also influence the NF-κB pathway, in some cases acting to restrict its transcriptional activity. biologists.commdpi.com This intricate relationship highlights the close connection between hypoxia and inflammation. nih.govmdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that interacts with the HIF-1α pathway. biorxiv.org In some cellular contexts, STAT3 can activate the transcription of the HIF-1α gene. mdpi.com Furthermore, STAT3 can interact with HIF-1α protein, potentially stabilizing it and enhancing its transcriptional activity. researchgate.netmdpi.com This cooperative interaction can lead to the enhanced expression of target genes like Vascular Endothelial Growth Factor (VEGF). dovepress.comnih.gov Mechanistically, STAT3 may compete with VHL for binding to HIF-1α, thereby inhibiting its degradation. mdpi.com

The tumor suppressor protein p53 also has a complex and context-dependent relationship with HIF-1α. nih.gov Under severe or prolonged hypoxia, HIF-1 can lead to the stabilization and activation of p53, which can induce apoptosis. nih.govfrontiersin.org Conversely, under milder hypoxic conditions, HIF-1α may downregulate p53 activity. nih.gov There is also evidence of competition between HIF-1α and p53 for the binding of the coactivator p300. nih.gov In some scenarios, mutant p53 can cooperate with HIF-1α to promote the expression of hypoxia-responsive genes. researchgate.net

| Signaling Pathway | Nature of Crosstalk with HIF-1α | Key Outcomes |

|---|---|---|

| NF-κB | Bidirectional regulation | NF-κB can induce HIF-1α expression; HIF-1α can modulate NF-κB activity, linking hypoxia and inflammation. portlandpress.comportlandpress.comnih.govmdpi.com |

| STAT3 | Cooperative activation | STAT3 can increase HIF-1α transcription and protein stability, leading to enhanced expression of target genes like VEGF. biorxiv.orgresearchgate.netmdpi.comnih.gov |

| p53 | Context-dependent interaction | Can lead to p53 activation and apoptosis in severe hypoxia or competition for coactivators. nih.govfrontiersin.orgnih.gov Mutant p53 may cooperate with HIF-1α. researchgate.net |

Chaperone-Mediated Stability (e.g., HSP90)

The stability of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein is critically dependent on its interaction with molecular chaperones, particularly Heat Shock Protein 90 (HSP90). nih.gov HSP90 is a ubiquitously expressed chaperone protein that is essential for the conformational maturation and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation. nih.govspandidos-publications.com In the context of the hypoxic response, HSP90 plays a pivotal role in protecting HIF-1α from degradation, thereby allowing it to accumulate and initiate the transcription of hypoxia-adaptive genes. cellphysiolbiochem.comnih.govbiorxiv.org

The interaction between HSP90 and HIF-1α is a key component of an oxygen-independent regulatory pathway for HIF-1α stability. plos.org While the primary mechanism for HIF-1α degradation under normoxic conditions involves prolyl hydroxylases (PHDs) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, HSP90 provides a competing, protective influence. plos.orgnih.gov HSP90 directly binds to the Per-ARNT-Sim (PAS) domain of newly synthesized HIF-1α, stabilizing its structure. nih.govnih.gov This chaperone association is crucial for maintaining a pool of HIF-1α that can be rapidly activated when oxygen levels fall. nih.gov

The functional activity of HSP90 is reliant on its ATPase activity, and the binding of this chaperone to HIF-1α helps to prevent the latter's degradation. nih.gov Pharmacological inhibition of HSP90's N-terminal ATP-binding site by agents like geldanamycin (B1684428) or its derivative 17-AAG (17-allylamino-geldanamycin) disrupts the HSP90-HIF-1α complex. cellphysiolbiochem.comnih.gov This dissociation exposes HIF-1α, leading to its rapid, VHL-independent ubiquitination and subsequent degradation by the proteasome, even under hypoxic conditions. nih.govnih.gov This underscores the continuous requirement of active HSP90 for HIF-1α stability. nih.gov

Interestingly, the chaperone-mediated stability of HIF-1α is a point of competitive regulation. The protein RACK1 (Receptor of Activated protein Kinase C) can also bind to the HIF-1α PAS-A domain and competes directly with HSP90. nih.govthebiogrid.org When RACK1 binds, it promotes the VHL-independent degradation of HIF-1α by recruiting an Elongin-C/B-based ubiquitin ligase complex. nih.gov Therefore, the balance between HSP90 and RACK1 binding provides a sophisticated, oxygen-independent mechanism to fine-tune HIF-1α levels.

| Interacting Protein | Domain of Interaction (on HIF-1α) | Consequence of Interaction |

| HSP90 | PAS (Per-ARNT-Sim) Domain | Stabilization, protection from degradation nih.govnih.gov |

| RACK1 | PAS-A Domain | Promotes O₂-independent degradation nih.govthebiogrid.org |

| VHL | Oxygen-Dependent Degradation (ODD) Domain | Binds hydroxylated HIF-1α, leading to O₂-dependent degradation |

Nuclear Translocation and Dimerization with HIF-1β

For HIF-1α to function as a transcriptional activator, it must first translocate from its site of synthesis in the cytoplasm to the nucleus. This process is initiated following the stabilization of the HIF-1α protein, which occurs primarily under hypoxic conditions when its oxygen-dependent degradation is inhibited. The nuclear import of HIF-1α is an active, regulated process that relies on the classical nuclear import machinery.

HIF-1α contains specific amino acid sequences known as Nuclear Localization Signals (NLSs). These signals are recognized by nuclear transport receptors called importins (also known as karyopherins). The primary NLS in HIF-1α is located in its C-terminal region. This C-terminal NLS is recognized and bound by the importin α/β heterodimer. This complex then docks at the nuclear pore complex (NPC), a large protein assembly that spans the nuclear envelope, and facilitates the translocation of the HIF-1α cargo into the nucleoplasm in a process that requires energy in the form of GTP hydrolysis by the small GTPase, Ran.

Once inside the nucleus, HIF-1α encounters its obligate binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), which is also known as HIF-1β. researchgate.net Unlike HIF-1α, HIF-1β is a constitutively expressed nuclear protein. The dimerization of HIF-1α and HIF-1β is a critical prerequisite for the formation of the transcriptionally active HIF-1 complex. This heterodimerization is mediated through the interaction of their respective PAS domains. Both HIF-1α and HIF-1β possess two PAS domains (PAS-A and PAS-B), and these domains on each protein interact with their counterparts on the other, forming a stable and functional complex. researchgate.net

The formation of the HIF-1α/HIF-1β heterodimer is a crucial regulatory step for several reasons. It stabilizes the otherwise labile HIF-1α subunit within the nuclear environment, brings together the DNA-binding domains of both proteins into the correct conformation for recognizing target DNA sequences, and creates a composite surface for the recruitment of transcriptional co-activators.

Binding to Hypoxia Response Elements (HREs) and Transcriptional Activation

The culmination of the HIF-1 signaling pathway is the activation of gene expression that facilitates cellular adaptation to low oxygen. The active HIF-1 transcription factor, a heterodimer of the HIF-1α and HIF-1β subunits, executes this function by binding to specific DNA sequences located in the regulatory regions (promoters or enhancers) of its target genes. These DNA sequences are known as Hypoxia Response Elements (HREs).

The core consensus motif of an HRE is 5'-RCGTG-3', where 'R' represents a purine (B94841) (adenine or guanine). The HIF-1 heterodimer binds to this sequence via the basic Helix-Loop-Helix (bHLH) domains present in both the HIF-1α and HIF-1β subunits. These bHLH domains make direct contact with the nucleotides in the major groove of the DNA, providing both specificity and stability to the interaction. The presence of one or more HREs in the vicinity of a gene's transcription start site marks it as a potential target for regulation by HIF-1.

Upon binding to an HRE, the HIF-1 complex does not activate transcription on its own. Instead, it functions as a scaffold to recruit a suite of transcriptional co-activator proteins. The most critical of these are the CREB-binding protein (CBP) and its close homolog, p300. CBP and p300 are large proteins that possess histone acetyltransferase (HAT) activity. The recruitment of CBP/p300 is mediated through interactions with the C-terminal transactivation domain (C-TAD) of the HIF-1α subunit.

Once recruited, the HAT activity of CBP/p300 catalyzes the acetylation of lysine residues on the tails of histone proteins in the surrounding chromatin. This modification neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed, open chromatin structure (euchromatin), which increases the accessibility of the gene's promoter to the basal transcription machinery, including RNA polymerase II and its associated general transcription factors.

This process of co-activator recruitment and chromatin remodeling is also subject to oxygen-dependent regulation. A specific asparagine residue within the C-TAD of HIF-1α can be hydroxylated by an enzyme called Factor Inhibiting HIF (FIH). Under normoxic conditions, this hydroxylation occurs and sterically blocks the interaction between HIF-1α and CBP/p300, thus preventing transcriptional activation. In hypoxia, FIH activity is suppressed, allowing the C-TAD to remain unhydroxylated and competent to bind CBP/p300, leading to robust transcriptional activation of target genes such as those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and erythropoiesis (e.g., EPO). biorxiv.orgaacrjournals.org

| Component | Function | Regulation |

| HIF-1α/HIF-1β Dimer | Binds to HREs in target genes | Dimerization is dependent on nuclear translocation of HIF-1α |

| HRE (Hypoxia Response Element) | Specific DNA sequence (5'-RCGTG-3') | Located in promoter/enhancer regions of target genes |

| CBP/p300 | Transcriptional co-activators with HAT activity | Recruited by the C-TAD of HIF-1α |

| FIH (Factor Inhibiting HIF) | Asparaginyl hydroxylase | Under normoxia, hydroxylates C-TAD of HIF-1α, blocking CBP/p300 binding |

Mechanistic Research on Hif 1|a in 5 As a Hif 1α Inhibitor

Classification of Hif-1|A-IN-5 as a HIF-1α Inhibitor

This compound is classified as a potent, small-molecule inhibitor of HIF-1α. It belongs to a class of benzo[d]isoxazole derivatives identified as inhibitors of HIF-1α transcriptional activity. nih.gov Research has established its efficacy through cell-based assays, specifically a dual-luciferase gene reporter assay in Human Embryonic Kidney 293T (HEK293T) cells. nih.gov In these assays, this compound, also identified as compound 15 in the primary literature, demonstrated significant inhibitory effects on HIF-1α-mediated transcription. nih.govmedchemexpress.com

| Compound | Assay Type | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|---|

| This compound (compound 15) | HIF-1α Transcription (Dual-Luciferase Reporter) | HEK293T | 24 nM | nih.govmedchemexpress.com |

Molecular Mechanisms of this compound Action in Inhibiting HIF-1α Activity

The activity of the HIF-1α protein can be targeted at multiple levels, including its synthesis, stability, and functional interactions required for gene transcription. nih.govnih.gov Inhibitors can be classified based on their specific point of intervention in the HIF-1α signaling cascade. medchemexpress.com

The level of HIF-1α protein is a primary control point, regulated by a delicate balance between synthesis and degradation. dovepress.com Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, and subsequently targeted for proteasomal degradation. nih.govmdpi.com Some inhibitors function by affecting HIF-1α stability, for example, by interfering with chaperone proteins like Hsp90, which can lead to VHL-independent degradation of HIF-1α. nih.gov

Based on available scientific literature, the primary studies on this compound have focused on its impact on the transcriptional output of HIF-1α. nih.gov There is no specific evidence reported to suggest that this compound directly influences the expression levels or the protein stability of HIF-1α itself.

The central mechanism identified for this compound is the inhibition of the transcriptional activity of the HIF-1 complex. nih.gov This was determined using a reporter gene assay where the luciferase gene is under the control of a promoter containing HREs. This compound was shown to potently decrease the hypoxia-induced luciferase activity, indicating a blockade of the HIF-1-mediated transcriptional process. nih.gov

This inhibitory action on transcriptional activity is further substantiated by the compound's effect on the expression of known HIF-1α downstream target genes. In HEK293T cells under hypoxic conditions, this compound was found to downregulate the mRNA expression of key genes involved in angiogenesis and glycolysis. medchemexpress.com

| Target Gene | Biological Process | Effect of this compound | Cell Line | Source |

|---|---|---|---|---|

| VEGF | Angiogenesis | mRNA expression downregulated | HEK293T | medchemexpress.com |

| PDK1 | Glycolysis/Metabolic Reprogramming | mRNA expression downregulated | HEK293T | medchemexpress.com |

The synthesis of the HIF-1α protein from its mRNA is another critical regulatory step. The 5' untranslated region (5'UTR) of HIF-1α mRNA contains an internal ribosome entry site (IRES) that allows for efficient, cap-independent translation, particularly during hypoxia when general cap-dependent translation is suppressed. acs.orghilarispublisher.com Several inhibitors, such as the topoisomerase inhibitor topotecan (B1662842) and mTOR pathway inhibitors, are known to suppress HIF-1α protein levels by blocking this translational process. dovepress.com There are no published findings to indicate that this compound functions by inhibiting the IRES-mediated translation of HIF-1α mRNA.

For the HIF-1 complex to activate gene expression, it must first bind to HREs within the promoter or enhancer regions of its target genes. mdpi.com The core HRE sequence is 5'-RCGTG-3'. mdpi.com Some inhibitors are designed to directly prevent this DNA binding. While the observed reduction in transcriptional activity by this compound could potentially be caused by preventing the HIF-1 complex from binding to HREs, specific studies such as electrophoretic mobility shift assays (EMSA) to confirm this direct binding impediment have not been reported in the available literature. nih.gov

The formation of a functional transcriptional complex is a prerequisite for HIF-1 activity. This involves several protein-protein interactions: the heterodimerization of the HIF-1α and HIF-1β subunits, and the subsequent recruitment of transcriptional co-activators such as p300/CBP. aacrjournals.orgnih.gov Inhibitors have been developed that specifically disrupt these interactions. For instance, the cyclic peptide cyclo-CLLFVY was shown to inhibit HIF-1 dimerization by binding to the PAS-B domain of HIF-1α. The mechanism of this compound could involve the disruption of the HIF-1α/HIF-1β dimerization or the interference with co-activator recruitment. However, the primary research identifying this compound did not include specific experiments to elucidate these precise protein-protein interaction effects. nih.gov

Modulation of Upstream Signaling Pathways Regulating HIF-1α

The expression and activity of HIF-1α are not solely dependent on oxygen levels but are also intricately controlled by a variety of intracellular signaling pathways. mdpi.com Key among these are the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI-3K/Akt/mTOR) and the extracellular regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathways. mdpi.com The PI-3K/Akt/mTOR pathway is primarily involved in mediating the synthesis and stability of the HIF-1α protein. mdpi.com

While direct studies detailing the specific interactions of this compound with each component of these upstream pathways are still emerging, its profound effect on HIF-1α activity suggests a significant modulation of these regulatory networks. HIF-1α inhibitors, in general, can act through various mechanisms, including influencing HIF-1α degradation, inhibiting its transcription and expression, blocking mRNA translation, and impeding the formation of the active HIF-1 transcription complex. nih.gov Research indicates that pathways like PI3K/Akt can prevent HIF-1α degradation. dovepress.com Furthermore, nuclear factor-κB (NF-κB) has been identified as a transcriptional activator of HIF-1α, with the PI3K/Akt pathway being responsible for NF-κB activation under hypoxic conditions. molbiolcell.orgnih.gov Given that this compound effectively inhibits HIF-1α transcription, it is plausible that it interferes with one or more of these critical upstream signaling cascades. medchemexpress.com

Impact of this compound on Specific Molecular Targets

The inhibitory action of this compound on HIF-1α translates into the downstream regulation of several key genes involved in critical cellular processes.

Downregulation of Vascular Endothelial Growth Factor (VEGF) mRNA Expression under Hypoxia

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels. nih.gov Under hypoxic conditions, HIF-1α binds to the hypoxia response element (HRE) in the VEGF gene, inducing its transcription. nih.govmdpi.com This leads to increased VEGF production, promoting the development of a vascular network to supply oxygen to hypoxic tissues. viamedica.pl

This compound has been shown to effectively downregulate the mRNA expression of VEGF in HEK293T cells under hypoxic conditions. medchemexpress.com This inhibitory effect is dose-dependent, highlighting the compound's ability to interfere with a crucial downstream function of HIF-1α. medchemexpress.com By suppressing VEGF expression, this compound can disrupt the angiogenic processes that are often co-opted by tumors for their growth and survival.

Table 1: Effect of this compound on VEGF mRNA Expression

| Condition | Effect of this compound | Reference |

|---|---|---|

| Hypoxia (in HEK293T cells) | Dose-dependently downregulates VEGF mRNA expression | medchemexpress.com |

Downregulation of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) mRNA Expression under Hypoxia

Pyruvate Dehydrogenase Kinase 1 (PDK1) is a key enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). dovepress.com This action inhibits the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolism away from the mitochondrial tricarboxylic acid (TCA) cycle and towards anaerobic glycolysis. jci.org The gene encoding PDK1 is a direct target of HIF-1. dovepress.comoup.com Under hypoxia, HIF-1-mediated upregulation of PDK1 is a critical adaptation that reduces oxygen consumption by the mitochondria. dovepress.comjci.org

Consistent with its role as a HIF-1α inhibitor, this compound has been observed to downregulate PDK1 mRNA expression in HEK293T cells under hypoxic conditions in a dose-dependent manner. medchemexpress.com This finding suggests that this compound can reverse the metabolic switch to glycolysis that is characteristic of hypoxic cells, a key feature of many cancers known as the Warburg effect. mdpi.com

Table 2: Effect of this compound on PDK1 mRNA Expression

| Condition | Effect of this compound | Reference |

|---|---|---|

| Hypoxia (in HEK293T cells) | Dose-dependently downregulates PDK1 mRNA expression | medchemexpress.com |

Inhibition of Monoamine Oxidase A (MAO-A) Activity

Monoamine Oxidase A (MAO-A) is an enzyme responsible for the degradation of several monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. nih.gov Dysregulation of MAO-A activity has been implicated in various neurological and psychiatric conditions. medrxiv.org Interestingly, research has also linked MAO-A to apoptotic signaling pathways. pnas.org

In addition to its effects on the HIF-1α pathway, this compound has been identified as an inhibitor of MAO-A activity. medchemexpress.com At a concentration of 10 μM, this compound was found to inhibit MAO-A activity by a significant 80.64%. medchemexpress.com This dual activity suggests a broader pharmacological profile for this compound, with potential implications beyond its role as a HIF-1α inhibitor. The interplay between HIF-1α inhibition and MAO-A inhibition by the same compound presents an interesting area for further investigation.

Table 3: Inhibitory Activity of this compound on MAO-A

| Concentration | Inhibition of MAO-A Activity | Reference |

|---|---|---|

| 10 μM | 80.64% | medchemexpress.com |

Cellular and Molecular Outcomes of Hif 1α Modulation by Hif 1|a in 5

Effects on Cellular Metabolism

The modulation of HIF-1α by Hif-1|A-IN-5 profoundly reorganizes cellular metabolism, which is a cornerstone of a cell's ability to adapt to hypoxic environments. wikipedia.orgmdpi.com By suppressing HIF-1α, the inhibitor effectively reverses the metabolic switch to anaerobic pathways typically induced by low oxygen.

Under hypoxic conditions, HIF-1α orchestrates a major shift towards glycolysis for energy production. tandfonline.com It achieves this by upregulating the expression of glucose transporters, such as GLUT1 and GLUT3, which increases cellular glucose uptake. nih.govaacrjournals.org Concurrently, HIF-1α enhances the expression of nearly all enzymes involved in the glycolytic pathway, including Hexokinase (HK), Phosphofructokinase (PFK), and Pyruvate (B1213749) Kinase M2 (PKM2). mdpi.comtandfonline.com

The inhibitor this compound has been shown to specifically downregulate the mRNA expression of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key HIF-1α target. medchemexpress.com PDK1 normally inhibits the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolites away from the mitochondria and favoring glycolysis. nih.govmdpi.com By inhibiting HIF-1α and subsequently reducing PDK1 expression, this compound is expected to decrease the rate of glycolysis and lower glucose uptake, forcing cells to rely on other metabolic pathways. medchemexpress.comnih.gov

Table 1: Impact of this compound on Key Glycolytic Regulators

HIF-1α is a principal factor in coordinating the cellular shift from aerobic respiration to anaerobic metabolism to produce energy in oxygen-depleted environments. nih.gov This process, known as the Pasteur effect, involves not only the upregulation of glycolysis but also the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase A (LDHA), another HIF-1α target. tandfonline.com The resulting lactate is then expelled from the cell. mdpi.com

By inhibiting HIF-1α, this compound effectively suppresses this switch. The downregulation of key enzymes like PDK1 and LDHA would lead to a reduction in lactate production and a decreased reliance on anaerobic respiration for energy. medchemexpress.comnih.govtandfonline.com This forces a greater dependence on mitochondrial oxygen consumption when oxygen is available and can lead to metabolic crisis under sustained hypoxia. nih.gov

Inhibition of HIF-1α by this compound is therefore expected to have a significant impact on ATP synthesis. In hypoxic cells, this inhibition would likely lead to a sharp decrease in ATP levels, as the primary anaerobic pathway is shut down. scbt.com This can trigger energy stress and activate alternative pathways like the AMP-activated protein kinase (AMPK) system, which responds to low ATP levels. openbiologyjournal.com In the presence of sufficient oxygen, the inhibition of HIF-1α would favor ATP production through the more efficient oxidative phosphorylation pathway. sigmaaldrich.com

Beyond glucose metabolism, HIF-1α also regulates lipid and amino acid pathways to support cell survival and biosynthesis. mdpi.comscbt.com It promotes the storage of fatty acids into lipid droplets, in part by upregulating the expression of HIG2/HILPDA and by suppressing fatty acid β-oxidation. mdpi.comnovusbio.com This preserves fatty acids for membrane synthesis required for cell growth. wikipedia.org

HIF-1α also influences the metabolism of non-essential amino acids like glutamine and serine, which are crucial for nucleotide and protein synthesis, especially in rapidly dividing cells. mdpi.comscbt.com Studies have shown that HIF-1 can regulate glutamine utilization.

The application of this compound, by inhibiting HIF-1α, would be predicted to reverse these effects. This would likely result in decreased lipid storage and increased fatty acid oxidation. wikipedia.orgmdpi.com Similarly, the metabolic pathways of crucial amino acids would be altered, potentially impairing the cell's biosynthetic capacity under hypoxic stress. scbt.com

Impact on Cellular Proliferation and Growth

The role of HIF-1α in cell proliferation is complex and context-dependent. mdpi.com While severe hypoxia generally inhibits cell proliferation to conserve energy, the activation of HIF-1α in moderately hypoxic environments, such as within a solid tumor, is heavily implicated in promoting tumor growth. wikipedia.orgmdpi.com HIF-1α contributes to this by reprogramming metabolism to provide the necessary building blocks for new cells and by upregulating the expression of various growth factors and their receptors. Research has shown that loss of HIF-1 activity can dramatically decrease tumor growth. aacrjournals.org

Given that this compound inhibits HIF-1α, it is expected to have an anti-proliferative effect, particularly in cancer cells that rely on HIF-1α for growth under hypoxic conditions. medchemexpress.comaacrjournals.org By disrupting the metabolic support system and the expression of growth-promoting genes, the inhibitor can arrest the cell cycle and slow down or halt cell proliferation. mdpi.com Studies on other HIF-1α inhibitors have confirmed that their application leads to decreased cell growth both in vitro and in vivo. nih.gov

Regulation of Cell Survival Mechanisms

HIF-1α is a critical mediator of cell survival under the stress of hypoxia. wikipedia.orgaacrjournals.org It activates a suite of genes that protect the cell from apoptosis (programmed cell death) and promote adaptation. One key survival strategy mediated by HIF-1α is autophagy, a process where the cell degrades its own components to recycle nutrients and remove damaged organelles. HIF-1α induces autophagy by upregulating genes such as BNIP3 and BNIP3L, which helps cells endure metabolic stress. amegroups.org

However, prolonged or extreme activation of HIF-1α can also have a pro-apoptotic role, demonstrating its dual function in determining cell fate. wikipedia.org By inhibiting HIF-1α, this compound disrupts these critical survival pathways. The suppression of HIF-1α-mediated autophagy could leave cells vulnerable to metabolic collapse under hypoxia. This inhibition would likely lower the threshold for apoptosis, making hypoxic cells more susceptible to cell death signals. Consequently, this compound can be seen as a compound that undermines the primary defense mechanisms cells use to survive in a low-oxygen environment.

Table 2: Key Compounds and Proteins Mentioned

Induction or Suppression of Apoptotic Pathways (e.g., BNIP3, NIX, p53)

The inhibition of HIF-1α by compounds like this compound can significantly alter the balance of apoptotic signaling within a cell. HIF-1α itself has a dual role in apoptosis, capable of either promoting or inhibiting cell death depending on the cellular context and the severity of hypoxia. nih.gov It can initiate apoptosis by increasing the expression of pro-apoptotic proteins such as BNIP3 (BCL2/adenovirus E1B 19kDa interacting protein 3) and its homolog NIX (also known as BNIP3L). nih.govtandfonline.com These proteins are direct transcriptional targets of HIF-1. nih.govtandfonline.com Therefore, by inhibiting HIF-1α, this compound is expected to suppress the expression of BNIP3 and NIX, which could, in turn, prevent hypoxia-induced apoptosis in some contexts.

Conversely, HIF-1α can also promote cell survival. nih.gov The relationship between HIF-1α and the tumor suppressor p53 is particularly complex. Under certain conditions, HIF-1α can bind to and stabilize p53, promoting apoptosis. nih.govtandfonline.com In other scenarios, particularly where p53 is mutated, HIF-1α activity is associated with resistance to apoptosis. nih.gov Research has shown that Noxa, a pro-apoptotic protein, can be directly regulated by both HIF-1α and p53, linking these two major pathways in the cellular response to hypoxia. rupress.org By inhibiting the multifaceted activities of HIF-1α, this compound can sensitize cancer cells to other apoptotic stimuli, effectively suppressing survival pathways that are active under hypoxic conditions.

Table 1: Key Apoptotic Proteins Modulated by HIF-1α

| Protein | Function | Regulation by HIF-1α | Anticipated Effect of this compound |

|---|---|---|---|

| BNIP3 | Pro-apoptotic | Upregulated | Suppression of BNIP3 expression |

| NIX (BNIP3L) | Pro-apoptotic | Upregulated | Suppression of NIX expression |

| p53 | Tumor Suppressor / Pro-apoptotic | Stabilized by direct binding | Destabilization, context-dependent effects |

| Noxa | Pro-apoptotic | Upregulated | Suppression of Noxa expression |

Effects on Angiogenesis-Related Processes

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is heavily dependent on HIF-1α. mdpi.com HIF-1α acts as a primary driver of angiogenesis by transcriptionally activating genes for key pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). mdpi.comwaocp.com

The migration and proliferation of endothelial cells are foundational steps in sprouting angiogenesis. waocp.com HIF-1α promotes these processes by upregulating VEGF, which in turn stimulates endothelial cells. mdpi.comscielo.org.mx Furthermore, HIF-1α can directly regulate genes involved in cell proliferation and division in endothelial cells under hypoxic conditions. nih.gov Inhibition of HIF-1α by this compound is therefore expected to suppress endothelial cell migration and proliferation by reducing the expression of critical growth factors and other mediators. While direct studies on this compound are specific, the general principle of HIF-1α inhibition points toward a potent anti-angiogenic effect by crippling these initial steps.

By blocking HIF-1α activity, this compound effectively turns off the "angiogenic switch" that is often activated in solid tumors. mdpi.com HIF-1α orchestrates the expression of a suite of angiogenic factors beyond VEGF, including Platelet-Derived Growth Factor (PDGF) and angiopoietins. mdpi.com It also stimulates the production of enzymes like matrix metalloproteinases (MMPs) that remodel the extracellular matrix to allow for new vessel growth. mdpi.com Consequently, inhibiting HIF-1α with a compound like this compound leads to a broad-spectrum blockade of new blood vessel formation, a critical outcome for restricting tumor growth and survival. mdpi.comwaocp.com

Table 2: Impact of HIF-1α Inhibition on Angiogenesis

| Angiogenic Process | Role of HIF-1α | Anticipated Effect of this compound |

|---|---|---|

| VEGF Expression | Direct transcriptional activation | Decreased VEGF secretion |

| Endothelial Cell Migration | Promoted via VEGF and other factors | Inhibited |

| Endothelial Cell Proliferation | Promoted | Inhibited |

| New Vessel Formation | Master regulator | Suppressed |

Influence on Cell Cycle Progression (e.g., G2/M arrest)

Hypoxia and HIF-1α activation can have complex effects on the cell cycle, often leading to arrest at specific checkpoints. researchgate.netembopress.org This arrest can be a survival mechanism, allowing cells to adapt to low-oxygen conditions. Several studies have shown that HIF-1α can induce cell cycle arrest, with reports of both G1 and G2/M phase arrest. spandidos-publications.comnih.govtandfonline.com

For instance, HIF-1α can induce G1 arrest by activating the cyclin-dependent kinase inhibitor p21. researchgate.netembopress.org In other contexts, such as in renal tubular cells, hypoxia can induce G2/M arrest through a HIF-1α-mediated upregulation of p53. nih.gov One study on a gastric carcinoma cell line noted that chemical induction of HIF-1α was correlated with a marked G2/M arrest. spandidos-publications.com Given that this compound inhibits HIF-1α, it would be expected to alleviate such hypoxia-induced cell cycle arrests, potentially forcing cells to proceed through the cell cycle under metabolically stressful conditions, which could lead to cell death.

Impact on Cellular Invasion and Metastasis Mechanisms

Cellular invasion and metastasis are complex processes that are significantly influenced by the tumor microenvironment, particularly by hypoxia. HIF-1α is a key player in promoting these malignant behaviors. mdpi.com

Epithelial-Mesenchymal Transition (EMT) is a fundamental process where epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire a migratory, mesenchymal phenotype. novusbio.com This transition is critical for metastasis. HIF-1α is a known driver of EMT. mdpi.comnovusbio.com It facilitates EMT by upregulating the expression of key EMT-inducing transcription factors, including Snail, Slug, and Twist. mdpi.comrupress.orgtandfonline.com These factors, in turn, repress the expression of epithelial markers like E-cadherin, which is crucial for maintaining cell-cell junctions, and upregulate mesenchymal markers like N-cadherin and Vimentin. imrpress.com

By inhibiting HIF-1α, this compound is expected to counteract these effects. Inhibition would lead to the suppression of EMT-inducing transcription factors, resulting in the restoration of E-cadherin expression and the downregulation of mesenchymal markers. imrpress.com This would ultimately reduce the invasive and migratory capacity of cancer cells, thereby inhibiting a crucial step in the metastatic cascade.

Table 3: HIF-1α's Role in EMT Regulation

| EMT Marker / Factor | Regulation by HIF-1α | Anticipated Effect of this compound |

|---|---|---|

| Twist | Upregulated | Downregulated |

| Snail | Upregulated | Downregulated |

| E-cadherin | Downregulated (via Twist/Snail) | Upregulated / Restored |

| N-cadherin | Upregulated | Downregulated |

| Cell Invasiveness | Promoted | Inhibited |

Modulation of Extracellular Matrix (ECM) Remodeling (e.g., MMPs)

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Its remodeling is a critical process in both normal physiology and disease. The transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of ECM dynamics, particularly under hypoxic conditions often found in solid tumors and inflamed tissues. nih.govmdpi.com

HIF-1α directly influences the composition and organization of the ECM. It activates the transcription of genes that encode enzymes essential for collagen synthesis and maturation, such as prolyl 4-hydroxylase subunit α-1 (P4HA1) and prolyl 4-hydroxylase subunit α-2 (P4HA2), as well as lysyl oxidase (LOX) and procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2). nih.govnih.govnih.gov P4HA1 and P4HA2 are necessary for collagen deposition, while PLOD2 and LOX are crucial for the cross-linking of collagen fibers, which increases ECM stiffness and alignment. nih.govnih.govnih.gov This HIF-1α-driven remodeling can create a microenvironment that promotes cell invasion and metastasis. nih.gov

Furthermore, HIF-1α stimulates the expression of proteolytic enzymes that degrade ECM components, facilitating tissue remodeling. mdpi.com Key among these are several members of the matrix metalloproteinase (MMP) family. mdpi.comnih.gov Research has demonstrated that HIF-1α can upregulate the expression of MMP-1, MMP-2, MMP-3, MMP-9, MMP-14, and MMP-15. nih.govimrpress.commdpi.commdpi.com This degradation of the ECM is a critical step in processes such as cancer cell invasion and angiogenesis. mdpi.comnih.gov For instance, in gastric cancer and bone marrow-derived mesenchymal stem cells, HIF-1α knockdown has been shown to reduce the expression of MMP-1 and MMP-3 under hypoxic conditions. nih.govucd.ie

This compound is a potent inhibitor of HIF-1α. mdpi.com While direct studies detailing the effects of this compound on specific ECM components or MMP activity are not available in the current body of research, its mechanism of action implies that it would counteract the ECM remodeling effects of HIF-1α. By inhibiting HIF-1α, this compound is expected to reduce the expression of key ECM synthesis genes and MMPs, thereby potentially decreasing collagen deposition, ECM stiffness, and ECM degradation. The table below summarizes the key genes involved in ECM remodeling that are regulated by HIF-1α and are thus potential downstream targets for an inhibitor like this compound.

Table 1: HIF-1α-Regulated Genes Involved in ECM Remodeling

| Gene Category | Gene | Function in ECM Remodeling | Reference |

| Collagen Hydroxylation & Deposition | P4HA1, P4HA2 | Required for collagen deposition. | nih.govnih.gov |

| PLOD2 | Required for ECM stiffening and collagen fiber alignment. | nih.govnih.gov | |

| Collagen Cross-linking | LOX | Catalyzes collagen and elastin (B1584352) cross-linking, increasing tensile strength. | nih.gov |

| ECM Degradation (Proteases) | MMP-1 | Degrades type I, II, and III collagens. | nih.govmdpi.com |

| MMP-2 | Degrades type IV collagen and gelatin. | mdpi.commdpi.com | |

| MMP-3 | Degrades a wide range of ECM proteins. | mdpi.com | |

| MMP-9 | Degrades type IV collagen and gelatin. | imrpress.com | |

| MMP-14 (MT1-MMP) | Membrane-type MMP; activates pro-MMP-2. | mdpi.commdpi.com | |

| MMP-15 (MT2-MMP) | Upregulated by HIF-1α in pancreatic cancer cells. | mdpi.com |

Effects on Inflammatory Responses and Immune Modulation

The interplay between hypoxia and inflammation is intricate, with HIF-1α acting as a crucial signaling node. ucd.ie HIF-1α is expressed in virtually all innate and adaptive immune cell populations, including macrophages, neutrophils, dendritic cells (DCs), and T cells, where it regulates their function, survival, and metabolic programming. tandfonline.comfrontiersin.orgnih.gov

HIF-1α's role in inflammation is complex and context-dependent. It often promotes a pro-inflammatory phenotype. In myeloid cells, the activation of HIF-1α can increase aggregation, motility, and the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-12. nih.govresearchgate.netnih.gov For example, in macrophages, HIF-1α is essential for the glycolytic switch that fuels inflammatory responses upon stimulation with lipopolysaccharides (LPS). nih.gov Deletion of HIF-1α in myeloid cells has been shown to reduce pro-inflammatory cytokine production in response to LPS. nih.gov

HIF-1α also plays a significant role in adaptive immunity. It is a key regulator of the balance between T helper 17 (Th17) cells, which are generally pro-inflammatory, and regulatory T cells (Tregs), which are immunosuppressive. nih.govnih.gov HIF-1α can promote the differentiation of Th17 cells while limiting Treg development in some contexts, thereby driving inflammatory responses. nih.govnih.gov Conversely, in other settings, such as in dendritic cells or within Tregs themselves, HIF-1α can have anti-inflammatory or protective roles. frontiersin.org For instance, HIF-1α in dendritic cells can suppress intestinal inflammation by activating Tregs. frontiersin.org

As a specific inhibitor of HIF-1α, this compound is anticipated to modulate these inflammatory and immune pathways. Based on the predominant pro-inflammatory functions of HIF-1α, treatment with this compound would be expected to exert anti-inflammatory effects. This could include reducing the production of pro-inflammatory cytokines by macrophages and potentially shifting the T-cell balance away from a Th17 phenotype. However, specific research findings on the immunomodulatory effects of this compound are currently lacking. The table below outlines the general effects of HIF-1α on various immune cells, which would be counter-regulated by an inhibitor like this compound.

Table 2: Effects of HIF-1α Activation on Immune Cells

Research Methodologies for Investigating Hif 1|a in 5 and Hif 1α Signaling

In Vitro Cellular Assays

In vitro cellular assays represent the foundational step in characterizing the biological activity of a compound like Hif-1|A-IN-5. These assays utilize cultured cells to provide a controlled environment for studying the intricate molecular events governed by the HIF-1α pathway.

To study the effects of this compound on HIF-1α, which is primarily regulated by oxygen levels, researchers utilize specific cell culture models. novusbio.com A variety of human cancer cell lines, such as HeLa (cervical cancer), A549 (lung cancer), Panc-1 (pancreatic cancer), and PC-3 (prostate cancer), are commonly employed due to the frequent overexpression of HIF-1α in tumors. nih.gov

Under normoxic conditions (standard atmospheric oxygen levels, typically ~21% O2), the HIF-1α protein is rapidly degraded. nih.gov In contrast, under hypoxic conditions (low oxygen levels, typically 1-5% O2), HIF-1α is stabilized, allowing it to translocate to the nucleus and initiate gene transcription. novusbio.comwikipedia.org Hypoxia is typically induced in the laboratory by placing cell cultures in a specialized incubator with a controlled gas mixture of low oxygen, 5% carbon dioxide, and balanced nitrogen. Alternatively, chemical agents that mimic hypoxia, such as cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG), can be used to stabilize HIF-1α even under normoxic conditions. abclonal.comdovepress.com The investigation of this compound would involve treating these cell cultures with the compound under both normoxic and hypoxic conditions to determine if it can prevent the stabilization of HIF-1α or promote its degradation.